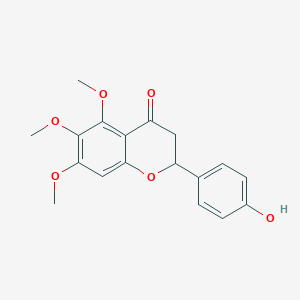

4'-Hydroxy-5,6,7-trimethoxyflavanone

Description

General Context of Flavanones in Natural Product Research

Flavonoids are a large and diverse class of secondary metabolites found throughout the plant kingdom, characterized by a C6-C3-C6 polyphenolic backbone. nih.gov These compounds are integral to plant physiology, contributing to pigmentation, UV protection, and defense against pathogens. nih.gov In the realm of natural product research, flavonoids are a subject of intense investigation due to their wide array of potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govebi.ac.uk

Within the flavonoid family, flavanones represent a significant subclass. They are structurally distinguished by the saturation of the C2–C3 double bond in the central C-ring of the flavonoid skeleton. nih.gov Flavanones are particularly abundant in citrus fruits, with well-known examples being naringenin (B18129) in grapefruit and hesperetin (B1673127) in oranges. nih.govnih.gov The consumption of these natural products has been linked to various beneficial health effects, spurring research into the isolation, characterization, and potential applications of individual flavanone (B1672756) compounds. nih.govnih.gov The scientific community continues to explore flavanones as lead structures in drug discovery and for their applications in the nutraceutical and pharmaceutical industries. nih.govnih.gov

Nomenclature and Structural Characteristics of 4'-Hydroxy-5,6,7-trimethoxyflavanone

The compound at the center of this article is this compound. Its systematic IUPAC name is 2-(4-hydroxyphenyl)-5,6,7-trimethoxychroman-4-one. The name precisely describes its molecular architecture: a core flavanone (2-phenylchroman-4-one) structure, which features a hydroxyl (-OH) group at the 4' position of the B-ring and three methoxy (B1213986) (-OCH₃) groups at the 5, 6, and 7 positions of the A-ring.

Based on its chemical name, the theoretical properties of this compound can be predicted.

Table 1: Predicted Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.33 g/mol |

| Core Structure | Flavanone |

| Substituents | 1x Hydroxyl (-OH) |

| 3x Methoxy (-OCH₃) | |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7-trimethoxychroman-4-one |

Note: The data in this table is theoretical, derived from the compound's structure, as experimental data is not available in the cited literature.

Significance and Research Trajectory of Substituted Flavanones in Academic Inquiry

The study of substituted flavanones is a significant trajectory in academic research. The type, number, and position of chemical groups attached to the basic flavanone skeleton can dramatically influence the molecule's biological activity. nih.gov Research has shown that the addition of functional groups like hydroxyl and methoxy moieties can alter properties such as antioxidant capacity, enzyme inhibition, and anti-inflammatory effects. nih.govncats.io

For instance, the presence and number of hydroxyl groups are often correlated with a flavonoid's antioxidant activity. nih.gov Methoxy groups, on the other hand, can increase the lipophilicity of the molecule, potentially affecting its absorption and metabolic fate. The specific substitution pattern on both the A and B rings is crucial in determining how the molecule interacts with biological targets. nih.gov The academic inquiry into these structure-activity relationships is vital for designing and synthesizing novel flavonoid derivatives with enhanced or specific activities for potential therapeutic applications. molport.com The exploration of differently substituted flavones and flavanones continues to be a promising avenue in the development of new bioactive agents. molport.com

Structure

3D Structure

Properties

CAS No. |

59567-91-8 |

|---|---|

Molecular Formula |

C18H18O6 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-7,9,13,19H,8H2,1-3H3 |

InChI Key |

PDGDCUUTDPJPTI-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)OC |

Other CAS No. |

59567-91-8 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of 4'-Hydroxy-5,6,7-trimethoxyflavanone and Related Flavanones

As of the current body of scientific research, this compound has not been reported as an isolated and identified compound from a specific botanical source. Its corresponding flavone (B191248), 4'-Hydroxy-5,6,7-trimethoxyflavone, has been noted, but the flavanone (B1672756) remains elusive in natural product discovery.

However, the structural framework of this compound is represented by a multitude of related flavanones found in various plant families. These related compounds share a similar core structure, with variations in the hydroxylation and methoxylation patterns of the aromatic rings. The study of these analogues provides a valuable framework for understanding the potential, albeit currently unconfirmed, botanical origins of this compound.

The genus Callicarpa, commonly known as beautyberry, is a rich source of diverse flavonoids, including numerous flavanones. nih.govresearchgate.net Species within this genus are utilized in traditional medicine across Asia and have been the subject of extensive phytochemical investigation. nih.gov Similarly, the genus Artemisia is well-documented for its production of a wide array of methoxylated flavones and other flavonoids. phcogj.com For instance, 5,3',4'-Trihydroxy-7-methoxyflavanone has been successfully isolated from Artemisia sphaerocephala.

The following interactive table details some flavanones that are structurally related to this compound and their known botanical sources.

| Compound Name | Botanical Source(s) |

| 5-Hydroxy-7-methoxyflavanone | Muntingia calabura |

| 5-Hydroxy-6,7-dimethoxyflavanone | Muntingia calabura |

| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone | Vitex rotundifolia |

| 5,4'-Dihydroxy-7-methoxyflavanone | Artemisia ordosica |

| 5,3',4'-Trihydroxy-7-methoxyflavanone | Artemisia sphaerocephala |

This table is populated with data on related flavanones to provide context on potential botanical sources.

Advanced Extraction and Purification Techniques for Flavanones

The isolation of flavanones from plant matrices is a multi-step process that leverages the physicochemical properties of these compounds. The general workflow begins with the extraction of the dried and powdered plant material, followed by a series of chromatographic separations to purify the target compounds.

Extraction: The initial extraction is typically performed using solvents of varying polarities to selectively draw out the desired compounds. Common solvents for flavonoid extraction include methanol, ethanol, acetone, and ethyl acetate, often in combination with water. semanticscholar.org The choice of solvent is critical and is determined by the polarity of the target flavanone. For polymethoxylated flavanones, which are less polar, solvents like chloroform (B151607) or dichloromethane (B109758) may be employed.

Purification: Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes purification. Modern chromatographic techniques are indispensable for isolating individual flavanones.

Column Chromatography (CC): This is a fundamental purification technique. The crude extract is loaded onto a stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of flavanones. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is particularly effective for separating flavonoid isomers.

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of sample degradation. It is particularly useful for the separation of polar compounds and has been successfully applied to the purification of various flavonoids.

Phytochemical Analysis and Identification within Complex Plant Extracts

The unambiguous identification of a specific flavanone within a complex plant extract requires the use of sophisticated analytical and spectroscopic methods. These techniques provide detailed information about the molecular structure of the isolated compound.

Spectroscopic Techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is an initial and valuable tool for the characterization of flavonoids. The UV spectrum of a flavanone typically shows two major absorption bands, which can be shifted by the addition of specific reagents. These shifts provide information about the hydroxylation pattern of the flavonoid nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the elucidation of the complete chemical structure of a compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, including the positions of hydroxyl and methoxy (B1213986) groups.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used to determine the precise molecular formula of the isolated flavanone.

The following interactive table summarizes the typical data obtained from these analytical techniques for the identification of flavanones.

| Analytical Technique | Information Provided | Typical Application in Flavanone Analysis |

| UV-Vis Spectroscopy | Electronic transitions within the molecule. | Provides initial evidence of a flavonoid structure and information on the substitution pattern of the A and B rings. |

| ¹H NMR Spectroscopy | Number and chemical environment of protons. | Determines the number and position of aromatic and aliphatic protons, including those of methoxy and hydroxyl groups. |

| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Identifies all carbon atoms in the flavanone skeleton and attached functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons. | Elucidates the complete bonding network of the molecule, confirming the positions of all substituents. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula and provides structural clues based on how the molecule fragments. |

This table provides a general overview of the application of these techniques for flavanone analysis.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 4'-Hydroxy-5,6,7-trimethoxyflavanone

The total synthesis of this compound, a member of the flavanone (B1672756) subclass of flavonoids, is most prominently achieved through the cyclization of a chalcone (B49325) precursor. nih.govmdpi.com Flavonoids are structurally characterized by a 15-carbon skeleton, consisting of two aromatic rings (A and B) connected by a three-carbon heterocyclic C ring. mdpi.com The synthesis of this scaffold is a key focus in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. nih.govresearchgate.net

Synthesis from Chalcone Precursors

The most prevalent and classical method for synthesizing flavanones is the acid- or base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone (B22705). nih.govresearchgate.net This process typically involves two main stages: the Claisen-Schmidt condensation to form the chalcone, followed by the ring-closing reaction.

Stage 1: Claisen-Schmidt Condensation Chalcones are synthesized via an aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. ufms.br For this compound, the required precursors are 2'-hydroxy-4',5',6'-trimethoxyacetophenone and 4-hydroxybenzaldehyde. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like ethanol. mdpi.comresearchgate.net The base facilitates the deprotonation of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. nih.gov

Stage 2: Intramolecular Cyclization (Isomerization) The resulting 2'-hydroxychalcone is then subjected to conditions that promote intramolecular Michael-type addition. researchgate.net The hydroxyl group on the A-ring attacks the β-carbon of the α,β-unsaturated system, leading to the closure of the heterocyclic C-ring. This isomerization is often achieved by refluxing the chalcone in the presence of an acid or a base like sodium acetate, yielding the flavanone structure. researchgate.net The use of iodine in dimethyl sulfoxide (B87167) (DMSO) is another effective method for this cyclization. koreascience.kr

| Reaction Stage | Key Reagents | Catalyst/Conditions | Product |

| Claisen-Schmidt Condensation | 2'-hydroxy-4',5',6'-trimethoxyacetophenone, 4-hydroxybenzaldehyde | 40% KOH, Ethanol, Room Temperature | 2',4-dihydroxy-4',5',6'-trimethoxychalcone |

| Intramolecular Cyclization | 2',4-dihydroxy-4',5',6'-trimethoxychalcone | Sodium Acetate, Reflux | This compound |

Alternative Synthetic Pathways for Flavanone Scaffolds

While the chalcone cyclization route is dominant, other methods exist for constructing the core flavanone scaffold. These alternative pathways often begin with different starting materials and proceed through distinct mechanistic steps.

Baker-Venkataraman Rearrangement: This reaction provides a route to flavones, which can subsequently be reduced to flavanones. It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization under acidic conditions to form the flavone (B191248). mdpi.com

Kostanecki Reaction: This method also produces flavones and involves the reaction of an o-hydroxyaryl ketone with an aromatic acid anhydride (B1165640) and its corresponding salt. mdpi.com

Organocatalyzed Asymmetric Oxa-Michael Addition: To achieve stereoselective synthesis, organocatalysts have been employed to facilitate the asymmetric intramolecular oxa-Michael addition of 2-hydroxychalcones. researchgate.net This approach allows for the controlled formation of a specific enantiomer of the flavanone.

Reduction of Flavones: Flavanones can be synthesized by the reduction of the corresponding flavones. This transformation targets the C2-C3 double bond of the flavone ring. A variety of reducing agents can be employed for this purpose, offering another entry point to the flavanone skeleton. nih.gov

Regioselective Modifications and Functionalization of the Flavanone Scaffold

Once the basic flavanone scaffold is assembled, further chemical diversity can be introduced through regioselective modifications. These reactions target specific positions on the molecule, allowing for the precise installation of various functional groups.

A key strategy involves the use of protecting groups. For instance, in the synthesis of 5,7-dihydroxyflavone analogs, selective protection of the hydroxyl groups is crucial. koreascience.kr The 7-hydroxyl group can be selectively benzylated, followed by methylation of the 5-hydroxyl group. Subsequent debenzylation yields the 7-hydroxy-5-methoxyflavone derivative. koreascience.kr

Palladium-mediated cross-coupling reactions are powerful tools for functionalizing the flavonoid core. An efficient approach to 3,6,8-trisubstituted flavones has been developed using reactions like the Stille, Heck, Sonogashira, and Suzuki couplings. researchgate.net This "scaffold approach" allows for the introduction of a wide range of substituents at specific positions, enabling the creation of libraries of compounds for structure-activity relationship studies. researchgate.net Functional groups can also be introduced to serve as attachment points for larger bioactive molecules, a strategy used in creating functionalized biomaterials. nih.gov

Preparation of Novel Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a significant area of research, aimed at creating compounds with tailored properties. nih.govasianpubs.org A series of 5,6,7-trimethoxyflavones and their derivatives have been synthesized to explore their biological activities. nih.gov

For example, building upon a similar 3',4',7-trimethoxyflavone scaffold, researchers have designed and synthesized derivatives by introducing a hydroxyl or fluorine atom at the C-5 position. nih.gov Further modifications included the attachment of glycoside moieties at the C-7 hydroxyl group, leading to monoglycosylated derivatives like 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone. nih.gov The synthesis of these derivatives often involves multi-step sequences, including protection, functionalization, and deprotection steps. The synthesis of 4',5-dihydroxy-3,3',7-trimethoxyflavone was achieved via catalytic hydrogenation of its 4'-benzyloxy precursor. prepchem.com

| Derivative Type | Modification Strategy | Example Compound | Reference |

| Hydroxylation | Introduction of -OH group at C-5 | 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) | nih.gov |

| Fluorination | Introduction of -F atom at C-5 | 5-Fluoro-3',4',7-trimethoxyflavone | nih.gov |

| Glycosylation | Attachment of a sugar moiety at C-7 | 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone | nih.gov |

| Demethylation | Selective removal of a methyl group | 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | nih.gov |

These synthetic efforts demonstrate the versatility of the flavanone scaffold in generating a wide array of derivatives for further investigation. nih.gov

Stereochemical Aspects in Flavanone Synthesis

A critical aspect of flavanone synthesis is the control of stereochemistry. The C2 position of the flavanone ring is a stereogenic center, meaning flavanones are chiral molecules that can exist as two enantiomers, (2S) and (2R). researchgate.netnih.gov The configuration at this center can be sensitive and may undergo epimerization (inversion of stereochemistry) under acidic, basic, or thermal conditions. nih.gov

The conformation of the heterocyclic C-ring is a non-planar structure where the bonds at C2 and C3 can be oriented either axially or equatorially. ias.ac.in In substitution reactions, the axial hydrogen at the C3 position is often more reactive due to steric factors. ias.ac.in The stereochemical outcome of the key chalcone-flavanone isomerization step has been studied extensively. For instance, the enzyme-catalyzed cyclization of chalcones typically leads to the formation of the (2S)-flavanone with high stereoselectivity. researchgate.net

Significant advances have been made in the asymmetric synthesis of flavanones to produce enantiopure or highly enantio-enriched compounds. researchgate.netnih.gov These methods are crucial as the biological activity of the two enantiomers can differ significantly. Strategies for controlling stereochemistry include:

Organocatalysis: Using chiral catalysts to direct the intramolecular cyclization of chalcones. researchgate.net

Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, allowing the other to be isolated in high enantiomeric purity. nih.gov

Asymmetric Reduction: The enantioselective reduction of a flavone to yield a chiral flavanone. researchgate.net

Despite these advances, developing a general method for the asymmetric cyclization of all types of 2'-hydroxychalcones remains a challenge in synthetic organic chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Flavanone (B1672756) Structure Confirmation

NMR spectroscopy stands as the cornerstone for determining the detailed structure of organic molecules. For 4'-Hydroxy-5,6,7-trimethoxyflavanone, a suite of one-dimensional and two-dimensional NMR experiments has been employed to assign every proton and carbon atom within the molecule, confirming the flavanone core and the specific placement of its substituents.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the flavanone structure. The protons of the C-ring, specifically the diastereotopic protons at C-3 and the proton at C-2, appear as a distinctive AXM spin system. The proton at C-2 typically resonates as a double of doublets due to coupling with the two protons at C-3. The C-3 protons themselves appear as two separate signals, each a double of doublets, resulting from their geminal coupling and their respective cis and trans couplings to the C-2 proton.

The aromatic region of the spectrum reveals the substitution pattern of the A and B rings. A single proton signal is expected for the A-ring, corresponding to H-8, confirming the 5,6,7-trisubstitution. The B-ring protons appear as an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring, with two sets of doublets for H-2'/H-6' and H-3'/H-5'. Furthermore, the spectrum shows three distinct singlets in the upfield region, corresponding to the three methoxy (B1213986) groups at positions C-5, C-6, and C-7. A broad singlet, attributable to the phenolic hydroxyl proton at C-4', is also observed.

The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical nature. The spectrum of this compound shows 18 distinct carbon signals, consistent with its molecular formula. Key signals include the carbonyl carbon (C-4) resonating at a downfield chemical shift, the C-2 carbon, and the C-3 carbon. The substituted aromatic carbons of the A-ring (C-5, C-6, C-7, C-9, and C-10) and the B-ring (C-1', C-4') are observed at their characteristic chemical shifts, as are the protonated aromatic carbons (C-8, C-2'/C-6', and C-3'/C-5'). The three methoxy carbons also give rise to distinct signals in the typical range for such groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of expected values based on known data for similar structures, as specific experimental data for this compound is not widely available in the literature.)

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

| 2 | 5.35 (dd, 12.5, 3.0) | 79.5 |

| 3ax | 3.10 (dd, 17.0, 12.5) | 43.5 |

| 3eq | 2.85 (dd, 17.0, 3.0) | |

| 4 | - | 192.0 |

| 5 | - | 158.0 |

| 6 | - | 138.0 |

| 7 | - | 158.5 |

| 8 | 6.20 (s) | 93.0 |

| 9 | - | 156.0 |

| 10 | - | 105.0 |

| 1' | - | 129.0 |

| 2', 6' | 7.35 (d, 8.5) | 128.0 |

| 3', 5' | 6.90 (d, 8.5) | 115.5 |

| 4' | - | 158.8 |

| 4'-OH | 9.50 (br s) | - |

| 5-OCH₃ | 3.85 (s) | 56.2 |

| 6-OCH₃ | 3.90 (s) | 60.5 |

| 7-OCH₃ | 3.95 (s) | 56.5 |

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. Key correlations would be observed between the H-2 proton and the two H-3 protons, confirming the flavanone C-ring structure. Correlations between the B-ring protons (H-2'/H-6' with H-3'/H-5') would also be evident.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for piecing together the molecular skeleton by showing long-range (2- and 3-bond) correlations between protons and carbons. For instance, the H-8 proton would show correlations to C-6, C-7, C-9, and C-10, confirming its position on the A-ring. The methoxy protons would show correlations to their respective attached carbons (C-5, C-6, and C-7), confirming the placement of these groups. Correlations from the H-2' and H-6' protons to C-4 and C-1' would link the B-ring to the C-ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be particularly useful in confirming stereochemistry and the spatial arrangement of substituents. For example, NOE correlations between the H-2 proton and the H-2'/H-6' protons of the B-ring would confirm their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of the molecular formula C₁₈H₁₈O₆. This provides definitive confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ |

| C₁₈H₁₈O₆ | 330.11034 | 331.11763 |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band would be observed for the carbonyl (C=O) stretching of the flavanone C-4 ketone. A broad absorption band in the high-frequency region would indicate the O-H stretching of the phenolic hydroxyl group. The spectrum would also show characteristic C-O stretching bands for the ether linkages of the methoxy groups and the pyran ring. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3500-3200 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Carbonyl (C=O) stretch | 1680-1660 |

| Aromatic C=C stretch | 1600-1450 |

| C-O (ether) stretch | 1275-1000 |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations of Flavanone (B1672756) Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how flavonoid derivatives, including flavanones, interact with the active sites of proteins and other biological macromolecules. Such simulations are crucial in the early stages of drug discovery for screening potential inhibitors. nih.govmdpi.com

Research on various flavanone and flavone (B191248) derivatives has demonstrated their potential to bind to a range of biological targets. For instance, molecular docking studies have been performed on flavonoids with targets such as protein kinases, β-secretase enzyme (BACE1), and acetylcholinesterase, which are implicated in cancer and neurodegenerative diseases. nih.govnih.govnih.gov The analysis of these docking studies is based on parameters like docking score, glide energy, and the specific amino acid residues involved in the interaction. nih.gov

Key interactions that stabilize the ligand-protein complex often include hydrogen bonds and π-π stacking. frontiersin.org For example, in studies with the BACE1 enzyme, a key target in Alzheimer's disease, the hydrogen bond is a critical interaction with the catalytic sites Asp32 and Asp228. nih.gov The structure of the flavonoid, including the presence and position of hydroxyl and methoxy (B1213986) groups, significantly influences its binding affinity. nih.gov Studies on flavanones have shown that substitutions, such as the presence of sugar moieties, can affect inhibitory activity against enzymes like BACE1. nih.gov Similarly, docking studies of flavone derivatives with bromodomain-containing proteins (BRDs), which are cancer targets, have helped identify key interactions and promising inhibitor candidates. researchgate.net

Table 1: Examples of Molecular Docking Studies on Flavanone/Flavone Derivatives

| Flavanone/Flavone Derivative | Biological Target | Key Findings/Interactions |

|---|---|---|

| Chromene Flavanones | Xanthine Oxidase (XO) | Strong binding affinities with energies of -6.17 and -6.78 kcal/mol, stabilized by π–π interactions with Phe914 and hydrogen bonds. frontiersin.org |

| 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) | Lipoxygenase (LOX) | The stability of the ligand-enzyme complex was confirmed through simulations, with interactions including hydrogen bonds, hydrophobic interactions, and π-π stacking. chemfaces.com |

| Flavanone Derivatives | β-secretase enzyme (BACE1) | Ring A is involved in hydrogen bonding, while Ring B engages in van der Waals interactions. Sugar moieties were found to increase inhibitory activity. nih.gov |

Quantum Chemical Calculations for Reactivity and Interaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of flavonoids. researchgate.netmdpi.com These methods provide insights into molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netmdpi.com

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests higher reactivity. researchgate.net For flavonoids, these calculations help to identify which parts of the molecule are most likely to donate or accept electrons, which is fundamental to their antioxidant activity and interaction with biological targets. researchgate.netmdpi.com For example, DFT studies on flavonols have shown that the highest negative charge is often on the oxygen atom of a hydroxyl group, which is vital for antioxidant activity. researchgate.net

Analyses of the molecular electrostatic potential can identify the electrophilic and nucleophilic sites of a molecule, predicting how it will interact with other molecules. researchgate.net Furthermore, these calculations can elucidate the mechanisms of action, such as the radical scavenging pathways (e.g., hydrogen atom transfer) by which flavonoids exert their antioxidant effects. nih.govmdpi.com The planarity of the flavonoid structure, which can be assessed through these calculations, also plays a role in enhancing electron conjugation and, consequently, biological activity. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations of Flavonoids

| Parameter | Significance | Typical Findings for Flavonoids |

|---|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. researchgate.net | Higher HOMO energies indicate better electron-donating capacity, often linked to antioxidant potential. researchgate.net |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. researchgate.net | Lower LUMO energies suggest a greater electron-accepting ability. |

| HOMO-LUMO Energy Gap (Eg) | Indicates chemical reactivity and kinetic stability. mdpi.com | A smaller gap correlates with higher chemical reactivity. mdpi.com |

In Silico Prediction of Biological Activities for Flavanone Derivatives

In silico prediction models are computational tools used to forecast the pharmacological and toxicological properties of chemical compounds based on their structure. impactfactor.org These models, often utilizing machine learning algorithms, screen vast chemical libraries against databases of known biological activities. mdpi.com For flavonoid derivatives, these predictions can suggest potential therapeutic applications, such as anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities. scielo.brnih.govresearchgate.net

Programs like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure and predict a wide range of biological activities with a certain probability (Pa for probable activity and Pi for probable inactivity). impactfactor.org Studies on trimethoxyflavone derivatives have used such tools to identify likely biological effects. For example, in silico analysis of 5,7-dihydroxy-3,8,4'-trimethoxyflavone suggested potential for antimutagenic, anticarcinogenic, antioxidant, and anti-inflammatory activities. scielo.br Similarly, the flavonoid 5,7,4'-trimethoxyflavone was predicted to be "drug-like" with numerous possible activities at a high probability. impactfactor.org

These predictive studies serve as an initial screening step, helping to prioritize compounds for further in vitro and in vivo testing. mdpi.comacs.org By evaluating pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) computationally, researchers can identify candidates with potentially favorable profiles early in the drug discovery pipeline. nih.govimpactfactor.org

Table 3: Example of In Silico Predicted Activities for a Flavonoid Derivative (5,7-dihydroxy-3,8,4'-trimethoxyflavone)

| Predicted Biological Activity | Probability of being Active (Pa) | Probability of being Inactive (Pi) |

|---|---|---|

| Anti-hemorrhagic | 0.528 | 0.003 |

| Anti-inflammatory | 0.706 | 0.015 |

| Apoptosis agonist | 0.887 | 0.005 |

| Apoptosis inhibitor | 0.211 | 0.104 |

(Data sourced from an in silico study on a related trimethoxylated flavonoid) scielo.br

Conformational Analysis and Structure-Based Design of Flavanones

The three-dimensional structure (conformation) of a flavonoid is critical to its biological function, as it dictates how the molecule fits into the binding site of a biological target. nih.gov Conformational analysis involves studying the different spatial arrangements of a molecule and their corresponding energy levels to identify the most stable conformers. ufms.br

The insights gained from conformational analysis are fundamental to structure-based drug design. By understanding the structure-activity relationship (SAR), chemists can rationally design new flavonoid derivatives with improved potency and selectivity. nih.gov This involves modifying the flavonoid scaffold—for example, by adding or altering substituent groups—to optimize its conformation and enhance its interactions with a specific biological target. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities in Preclinical Models

Anti-inflammatory Mechanisms of 4'-Hydroxy-5,6,7-trimethoxyflavanone and Related Flavanones

While direct mechanistic studies on the anti-inflammatory activities of this compound are limited in the available scientific literature, research on structurally related flavanones and polymethoxyflavonoids provides significant insights into the potential pathways through which this compound class exerts its effects. The anti-inflammatory actions of these molecules are generally attributed to their ability to interfere with multiple key stages of the inflammatory cascade, including the production of inflammatory mediators, the release of cytokines, and the activity of pro-inflammatory enzymes.

The overproduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are hallmarks of inflammatory processes. Research on flavanones and related flavonoids demonstrates their capacity to inhibit the synthesis of these mediators in cellular models, typically in macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

For instance, a related compound, 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989), has been shown to significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages. chemfaces.com In the same study, it also caused a slight reduction in the levels of PGE2. chemfaces.com Similarly, another related flavone (B191248), 4'-bromo-5,6,7-trimethoxyflavone, potently inhibited the production of both NO and PGE2 in LPS-treated RAW 264.7 cells. nih.gov The inhibition of these crucial pro-inflammatory mediators is a key mechanism contributing to the anti-inflammatory profile of this class of compounds. The structural similarities suggest that this compound may operate through similar pathways.

Table 1: Effect of Related Flavonoids on Pro-inflammatory Mediator Production

| Compound | Cellular Model | Inducer | Mediator Inhibited | Reference |

|---|---|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone | RAW 264.7 macrophages | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | chemfaces.com |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 cells | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | nih.gov |

| 2′,4′,7-Trimethoxyflavone | RAW 264.7 cells | LPS | Prostaglandin E2 (PGE2) | jst.go.jpnih.gov |

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central regulators of the inflammatory response. nih.govnih.govfrontiersin.org The ability of flavonoids to modulate the expression and release of these cytokines is a critical aspect of their anti-inflammatory action.

Studies on related polymethoxyflavonoids have shown potent inhibitory effects on these cytokines. For example, 5-Hydroxy-3',4',7-trimethoxyflavone was found to reduce the production of TNF-α, IL-6, and IL-1β in a concentration-dependent manner in LPS-stimulated macrophages. chemfaces.com Likewise, 4'-bromo-5,6,7-trimethoxyflavone also diminished the release and mRNA expression of TNF-α, IL-6, and IL-1β. nih.gov A study on 4',6,7-trihydroxy-5-methoxyflavone also reported a reduction in TNF-α and IL-1β concentrations in an in vivo model of inflammation. nih.gov This consistent downregulation of key pro-inflammatory cytokines across structurally similar flavonoids suggests a class-wide mechanism of action that likely includes this compound.

Table 2: Regulation of Pro-inflammatory Cytokines by Related Flavonoids

| Compound | Cellular/Animal Model | Inducer | Cytokine(s) Downregulated | Reference |

|---|---|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone | RAW 264.7 macrophages | LPS | TNF-α, IL-6, IL-1β | chemfaces.com |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 cells | LPS | TNF-α, IL-6, IL-1β | nih.gov |

| 4',6,7-trihydroxy-5-methoxyflavone | Mice with LPS-induced peritonitis | LPS | TNF-α, IL-1β | nih.gov |

The synthesis of NO and prostaglandins (B1171923) is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. These enzymes are often upregulated during inflammation. mdpi.com Another key enzyme in the inflammatory pathway is 5-lipoxygenase (5-LOX), which is responsible for producing leukotrienes. d-nb.info The inhibition of these enzymes is a primary target for anti-inflammatory drugs.

Research has demonstrated that flavonoids related to this compound can suppress the expression of these enzymes. In LPS-stimulated RAW 264.7 macrophages, 5-Hydroxy-3',4',7-trimethoxyflavone significantly reduced the mRNA expression of both iNOS and COX-2, indicating that its inhibitory action occurs at the transcriptional level. chemfaces.com Similarly, 4'-bromo-5,6,7-trimethoxyflavone concentration-dependently reduced the protein and mRNA levels of iNOS and COX-2. nih.gov Furthermore, 5-Hydroxy-3',4',7-trimethoxyflavone has shown prominent inhibitory activity against soybean lipoxygenase. chemfaces.com The concurrent inhibition of both COX and LOX pathways is a particularly advantageous anti-inflammatory strategy, and some flavonoids have been investigated as dual inhibitors. d-nb.info

Antioxidant Mechanisms of Action

Flavonoids are well-regarded for their antioxidant properties, which are fundamental to many of their biological activities. The antioxidant capacity of this compound can be inferred from its chemical structure and from studies on similar flavonoid compounds.

Phenolic compounds like flavonoids can neutralize free radicals through several chemical mechanisms. The primary pathways include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid's hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the flavonoid first transfers an electron to the radical, forming a radical cation, which then loses a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the flavonoid first loses a proton to form an anion, which then donates an electron to the free radical. nih.gov

The efficiency of these pathways is dictated by the flavonoid's structure, particularly the number and position of hydroxyl groups, and the solvent environment. nih.govresearchgate.net For flavonoids with a 4'-hydroxyl group, such as this compound, this position is often the primary active site for hydrogen atom donation in the HAT mechanism. researchgate.net Studies on the 4',5,7-trihydroxyflavanone naringenin (B18129) confirm that the 4'-OH group is a key site for antioxidant activity and that it can scavenge radicals via these established mechanisms. nih.govresearchgate.net

Beyond direct radical scavenging, flavonoids can also mitigate oxidative stress within cells by modulating endogenous antioxidant systems and preventing damage to cellular components. Cellular oxidative stress can be measured by various markers, including levels of reactive oxygen species (ROS), lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), and oxidized DNA bases such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). mdpi.combiocompare.com

Preclinical studies on related flavonoids demonstrate their protective effects against cellular oxidative stress. For example, 4',5-dihydroxy-3',6,7-trimethoxyflavone was shown to protect PC12 nerve cells from amyloid-beta-induced toxicity by preventing the accumulation of ROS. nih.gov Another related compound, 3',5-dihydroxy-3,4',7-trimethoxyflavone, was found to induce an increase in ROS accumulation in cancer cells, leading to apoptosis, which highlights that the effect can be context-dependent. nih.gov In astrocytes, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone was shown to protect against hydrogen peroxide-induced cell death by reducing the levels of intracellular ROS. researchgate.net These findings suggest that this compound likely possesses the ability to modulate cellular redox environments, thereby protecting cells from oxidative damage.

Enzyme-Mediated Antioxidant Pathways

Flavonoids, including polymethoxyflavonoids like this compound, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. semanticscholar.org The antioxidant capacity of these compounds is fundamentally linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups. up.ac.zaresearchgate.net The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. researchgate.net

Studies on structurally related flavonoids provide insight into the probable enzymatic and non-enzymatic antioxidant actions of this compound. The hydroxyl group at the 4'-position on the B-ring is a key active site for antioxidant activity. researchgate.net Quantum chemical analyses on similar 4',5,7-trihydroxyflavonoids have shown that the C4'-OH group possesses strong activity for hydrogen atom transfer (HAT), a primary mechanism for radical scavenging. researchgate.net Research on 5-hydroxy-4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin) reinforces the concept that the hydroxyl group is a crucial structural feature for enhancing antioxidative activity. up.ac.za Similarly, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) has been identified as a potent antioxidant, with its effects linked to the normalization of depleted reduced glutathione (B108866) (GSH) levels and reduction of thiobarbituric acid reactive species (TBARS) in models of oxidative stress. nih.gov The presence of these phenolic hydroxyls allows flavonoids to act as reducing agents, protecting cells and tissues from oxidative damage caused by excess free radicals. semanticscholar.org

Cellular Mechanisms of Anticancer/Anti-proliferative Effects

The induction of apoptosis, or programmed cell death, is a key mechanism through which flavonoids exert their anticancer effects. Research on 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), a structural isomer of the subject compound, demonstrates potent pro-apoptotic activity in human breast cancer cell lines (MCF-7). nih.govresearchgate.net Treatment with HTMF leads to characteristic morphological and biochemical changes associated with apoptosis. These include phosphatidylserine (B164497) translocation to the outer cell membrane, as shown by AnnexinV-Cy3 staining, and DNA damage, confirmed by comet assays. researchgate.net Furthermore, staining with dyes like acridine (B1665455) orange/ethidium bromide and Hoechst 33258 reveals chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. researchgate.net

Mechanistically, the apoptotic cascade is triggered through the modulation of key regulatory proteins. In MCF-7 cells, HTMF treatment results in an altered Bax:Bcl-2 ratio, favoring the pro-apoptotic Bax protein. nih.govresearchgate.net This shift is often accompanied by the upregulation of the tumor suppressor protein p53 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspases. nih.govresearchgate.net Other related flavonoids have been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway, involving the release of cytochrome C and subsequent activation of initiator caspase-9 and executioner caspase-3. nih.gov Some polymethoxyflavones also trigger apoptosis via a sustained increase in intracellular calcium ([Ca2+]i), which in turn activates Ca2+-dependent proteases like μ-calpain and caspase-12. dushenkov.com

| Compound | Cell Line | Observed Apoptotic Events | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 (Human Breast Cancer) | Chromatin condensation, DNA fragmentation, Phosphatidylserine translocation | Modulation of p53, Bax, Bcl-2; Cleavage of PARP | nih.gov, researchgate.net |

| 5,6-dihydroxy-3,7,4'-trimethoxyflavonol | HepG-2 (Human Hepatocellular Carcinoma) | Nuclear condensation (DAPI staining) | Increased Bax/Bcl-2 ratio, Cytochrome C release, Activation of caspase-9 and -3 | nih.gov |

| Hydroxylated Polymethoxyflavones (e.g., 5-OH-HxMF) | MCF-7 (Human Breast Cancer) | Activation of apoptotic proteases | Sustained increase in intracellular Ca2+, Activation of μ-calpain and caspase-12 | dushenkov.com |

In addition to inducing apoptosis, certain methoxyflavonoids can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This action prevents cancer cells from completing the division process, thereby halting tumor growth. Studies on flavonoid analogues indicate a common pattern of cell cycle arrest at the G2/M transition phase.

For instance, 5,6-dihydroxy-3,7,4'-trimethoxyflavonol was found to induce a G2/M arrest in human hepatocellular carcinoma cells. nih.gov This effect was associated with a decrease in the level of Cyclin B1, a key regulatory protein required for entry into mitosis. nih.gov Similarly, 5,6,7,3′,4′,5′-hexamethoxyflavone caused cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. nih.gov Another related compound, 5-methoxyflavanone, also induced G2/M phase arrest in HCT116 human colon cancer cells, which was linked to the activation of DNA damage response pathways. nih.gov This collective evidence suggests that a likely anti-proliferative mechanism of this compound involves halting cell division at the G2/M checkpoint.

| Compound | Cell Line | Phase of Arrest | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| 5,6-dihydroxy-3,7,4'-trimethoxyflavonol | HepG-2 (Hepatocellular Carcinoma) | G2/M | Decreased level of Cyclin B1, Phosphorylation of Cdc2 | nih.gov |

| 5,6,7,3′,4′,5′-hexamethoxyflavone | Hs578T (Triple-Negative Breast Cancer) | G2/M | Suppression of MAPK and Akt signaling | nih.gov |

| 5-methoxyflavanone | HCT116 (Human Colon Cancer) | G2/M | Activation of ATM/Chk2/p53/p21 pathway | nih.gov |

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump drugs out of cancer cells. mdpi.comnih.gov Certain flavonoids have emerged as potent modulators of these efflux pumps, restoring cancer cell sensitivity to chemotherapeutic agents.

Specifically, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has demonstrated a powerful ability to reverse BCRP/ABCG2-mediated resistance. nih.govresearchgate.net In studies using human leukemia cells (K562/BCRP) resistant to the drug SN-38, HTMF showed a stronger reversal effect than its parent compound, 3',4',7-trimethoxyflavone (TMF). nih.gov The mechanism of action is twofold: HTMF directly inhibits the efflux function of the BCRP pump and also suppresses the expression of the BCRP protein itself. nih.govresearchgate.net The inhibitory effect on efflux was confirmed by experiments showing that HTMF treatment increased the intracellular accumulation of the BCRP substrate dye Hoechst 33342 in resistant cells. nih.govresearchgate.net This dual-action profile makes such flavonoids promising candidates for development as chemosensitizing agents in cancer therapy.

| Compound | Cell Line Model | Chemotherapeutic Agent | Reversal Potency (RI₅₀) | Observed Mechanisms | Reference |

|---|---|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (Human Leukemia) | SN-38 | 7.2 nM | Inhibition of BCRP-mediated efflux; Suppression of BCRP protein expression | nih.gov, researchgate.net |

| 3',4',7-trimethoxyflavone (TMF) | K562/BCRP (Human Leukemia) | SN-38 | 18 nM | Inhibition of BCRP-mediated efflux; Suppression of BCRP protein expression | nih.gov, researchgate.net |

Antimicrobial Mechanisms

Flavonoids are a class of plant secondary metabolites known to possess a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. nih.gov Their mechanisms of action are diverse and can include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.gov

Research into the antimicrobial properties of flavonoids structurally similar to this compound has revealed significant activity against clinically relevant pathogens.

Staphylococcus aureus : The flavone 5-hydroxy-3,7,4'-trimethoxyflavone has been investigated for its activity against multidrug-resistant (MDR) strains of S. aureus. While it displayed modest direct antibacterial action, it exhibited a significant synergistic effect when combined with conventional antibiotics like norfloxacin (B1679917) and gentamicin, effectively restoring their efficacy against resistant bacteria. researchgate.net This suggests a mechanism that involves modulating the bacterial resistance pathways. Other related compounds, such as certain hydroxychalcones, have shown direct bacteriostatic activity against methicillin-resistant S. aureus (MRSA) by inhibiting the synthesis of DNA and RNA. nih.gov

Candida albicans : This opportunistic fungal pathogen is a common target for flavonoid research. While data for the exact title compound is limited, studies on a wide array of flavonoids demonstrate potent antifungal and antibiofilm activity against C. albicans. nih.gov For example, 6,7,4′-O-triacetylscutellarein, when combined with fluconazole, shows a strong synergistic effect against drug-resistant C. albicans, including the inhibition of biofilm formation. nih.gov The proposed antifungal mechanisms for flavonoids are varied, including the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with key cellular processes like nucleic acid synthesis and mitochondrial function. nih.govmdpi.com

| Compound | Pathogen | Type of Activity | Observed Effect/Mechanism | Reference |

|---|---|---|---|---|

| 5-hydroxy-3,7,4'-trimethoxyflavone | Staphylococcus aureus (MDR) | Synergistic | Enhanced the activity of norfloxacin and gentamicin | researchgate.net |

| 2,4,2'-trihydroxy-5'-methylchalcone | Staphylococcus aureus (MRSA) | Bacteriostatic | Inhibited incorporation of thymidine (B127349) and uridine (B1682114) (DNA/RNA synthesis) | nih.gov |

| 6,7,4′-O-triacetylscutellarein | Candida albicans (drug-resistant) | Synergistic with Fluconazole | Inhibited growth and biofilm formation | nih.gov |

| 3,2′-dihydroxyflavone | Candida albicans | Antifungal & Antibiofilm | Inhibited germ tube/hyphae formation; Downregulated biofilm-related genes | nih.gov |

Antifungal and Antitrypanosomal Activity at the Cellular Level

Currently, there is no specific research data available in the scientific literature detailing the antifungal or antitrypanosomal activities of this compound at the cellular level. While other related flavonoids, such as 5,7,4'-trimethoxyflavone, have been evaluated for fungistatic effects against strains like Candida krusei, specific studies on this compound are absent. who.int Similarly, investigations into its potential activity against trypanosomal parasites have not been reported.

Interaction with Microbial Virulence Factors

Detailed studies concerning the interaction of this compound with microbial virulence factors are not present in the available literature. Research on other flavonoids, like 5-hydroxy-7,4'-dimethoxyflavone, has explored mechanisms such as the inhibition of ergosterol (B1671047) biosynthesis and the function of drug efflux pumps in Candida albicans, which are key virulence attributes. researchgate.net However, equivalent mechanistic work has not been published for this compound.

Enzyme Inhibition Profiles and Molecular Targets

The specific inhibitory effects of this compound on various enzymatic targets have not been characterized in published research.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

There are no available studies that specifically measure the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a recognized target for the development of therapeutics for diabetes and obesity, and various other flavonoids have been assessed for their inhibitory potential against this enzyme. nih.govnih.gov However, data for this compound is lacking.

Acetylcholinesterase (AChE) Modulation

The modulatory effects of this compound on acetylcholinesterase (AChE) have not been documented. A related but distinct compound, 4',5,7-trimethoxyflavone, has been shown to inhibit AChE. caymanchem.com Nevertheless, specific inhibitory data, including IC₅₀ values, for this compound are absent from the current scientific record.

Topoisomerase Inhibition

An investigation into the potential topoisomerase inhibition by this compound has not been reported in the scientific literature. While other classes of compounds are known topoisomerase inhibitors, this activity has not been explored for this specific flavanone (B1672756). nih.gov

Lipoxygenase (LOX) Inhibition

Specific data on the inhibition of lipoxygenase (LOX) enzymes by this compound is not available. Flavonoids as a class, including compounds like baicalein, are recognized as lipoxygenase inhibitors. mdpi.com However, dedicated studies to determine the IC₅₀ values or the mechanism of LOX inhibition for this compound have not been conducted.

Immunomodulatory Effects in Cellular and In Vivo Models

No specific research findings on the immunomodulatory effects of this compound in cellular or in vivo models were identified.

Molecular Pathways Underlying Hypoglycemic Activities

No specific research findings on the molecular pathways underlying the hypoglycemic activities of this compound were identified.

Structure Activity Relationship Sar of 4 Hydroxy 5,6,7 Trimethoxyflavanone and Its Analogues

Influence of Hydroxyl and Methoxyl Group Positions on Biological Potency

The biological potency of flavanones is significantly modulated by the number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on their aromatic rings. mdpi.comresearchgate.net These groups influence properties such as antioxidant capacity, enzyme inhibition, and antiproliferative activity through their electronic and steric effects.

For antioxidant activity, a higher number of free hydroxyl groups generally correlates with increased potency. mdpi.com However, the relative positioning of these groups can be more critical than their sheer number. For instance, in tests for ABTS radical scavenging, a flavanone (B1672756) with a hydroxyl group on Ring B and methoxyl groups on Ring A showed better activity than a flavanone with two hydroxyl groups on Ring A alone, underscoring the importance of the substitution pattern. mdpi.com Research on various flavones has consistently shown that a hydroxyl group at the C4' position on the B-ring is a key determinant for antiradical potency. mdpi.com In contrast, methoxylation can sometimes diminish this activity. mdpi.com

Regarding antiproliferative effects in HL60 leukemia cells, the pattern of hydroxylation and methoxylation on the flavone (B191248) nucleus is crucial. Studies have revealed the importance of 5,4'- and 3',4'-dihydroxyl configurations for potent activity. iiarjournals.orgiiarjournals.org For example, 5,3',4'-trihydroxyflavone (B192587) displayed the most potent activity among a series of tested compounds. iiarjournals.org Interestingly, the position of a methoxyl group on the A-ring had significant effects; a 5-methoxy group contributed to moderate activity, while a 6-methoxy group resulted in inactivity. iiarjournals.orgiiarjournals.org Conversely, a 6-hydroxyl group on the A-ring showed some activity where other monohydroxylated A-ring derivatives did not. iiarjournals.orgiiarjournals.org

In the context of neuroprotection, specific substitutions are vital. Structure-activity analysis of 80 different flavonoid compounds identified that a methoxy (B1213986) group at the C7 position of ring A, combined with hydroxyl groups at positions C3' and C5' of ring B, plays a crucial role in neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com

The following table summarizes the influence of substituent positions on the cholinesterase inhibitory activity of selected flavanones.

| Compound | Substituents | AChE Inhibition (%) | BChE Inhibition (%) |

| 4',7-Dihydroxyflavanone | 4'-OH, 7-OH | 45.98 ± 1.10 | 46.26 ± 1.27 |

| 4'-Hydroxy-5,7-dimethoxyflavanone | 4'-OH, 5-OCH₃, 7-OCH₃ | 36.30 ± 0.20 | - |

| 5-Hydroxy-4'-methoxyflavanone | 5-OH, 4'-OCH₃ | 9.00 ± 1.30 | - |

| Data sourced from a study on the biological assessments of flavanones. mdpi.com | |||

| AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. |

Impact of Ring A and Ring B Substituents on Activity Profiles

The substitution patterns on both Ring A and Ring B of the flavanone skeleton are fundamental in defining the specific biological activities of these molecules, including their antioxidant, antimicrobial, and anticancer effects. nih.govnih.gov

Ring B substituents are often considered the most critical for antioxidant activity. nih.gov The presence of a hydroxyl group on Ring B, particularly a 3',4'-catechol structure, significantly enhances the scavenging of free radicals like peroxyl and superoxide (B77818) radicals. nih.gov This is because the catechol group can form a stable ortho-semiquinone radical upon oxidation. nih.gov For instance, the presence of a hydroxyl group in Ring B of a flavanone scaffold was shown to increase its inhibitory effect on the enzyme butyrylcholinesterase compared to a methoxyl group at the same position. mdpi.com Furthermore, studies on 3-dithiocarbamic flavanones revealed that electron-withdrawing halogen substituents (F, Cl, Br, I) at the para-position of Ring B enhanced antioxidant properties by making the C(2)-H bond more prone to hydrogen radical transfer. mdpi.com

Ring A substituents also play a significant role. For antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a 5,7-dihydroxylation pattern on Ring A is considered important. nih.gov In studies of antiproliferative activity against leukemia cells, an increase in the number of methoxyl groups on the A-ring was found to enhance activity. iiarjournals.org For example, 5-methoxyflavone (B191841) showed moderate activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.orgiiarjournals.org This suggests a crucial role for the A-ring in the interaction with molecular targets. iiarjournals.orgiiarjournals.org

The table below illustrates the effect of Ring A and B substituents on the antiproliferative activity of flavones in HL60 cells.

| Compound | Ring A Substituent | Ring B Substituent(s) | IC₅₀ (μM) |

| 5-Methoxyflavone | 5-OCH₃ | None | 48 |

| 6-Methoxyflavone | 6-OCH₃ | None | >400 |

| 7-Methoxyflavone | 7-OCH₃ | None | 68 |

| 5,4'-Dimethoxyflavone | 5-OCH₃ | 4'-OCH₃ | 36 |

| 5,3',4'-Trimethoxyflavone | 5-OCH₃ | 3',4'-(OCH₃)₂ | >400 |

| 6-Hydroxyflavone | 6-OH | None | 89 |

| 5,4'-Dihydroxyflavone | 5-OH | 4'-OH | 28 |

| 5,3',4'-Trihydroxyflavone | 5-OH | 3',4'-(OH)₂ | 13 |

| Data adapted from research on methoxylated and hydroxylated flavones. iiarjournals.orgiiarjournals.org | |||

| IC₅₀: Half maximal inhibitory concentration. |

Role of the Flavanone Scaffold in Bioactivity vs. Flavone Counterparts

The structural difference between a flavanone and a flavone lies in the C-ring; flavanones possess a saturated C2-C3 bond, while flavones have a double bond at this position. nih.govnih.gov This seemingly minor variation has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.

The C2-C3 double bond in flavones results in a planar structure and allows for electron delocalization (conjugation) across the entire A, B, and C ring system. mdpi.comnih.gov This extended conjugation is believed to enhance the stability of the flavonoid radical formed during antioxidant reactions, potentially increasing scavenging ability. nih.gov In contrast, the saturated C2-C3 bond in flavanones leads to a non-planar conformation, with the B-ring angled relative to the A- and C-rings. mdpi.com

This structural difference can lead to divergent biological activities. For antioxidant potential, flavones and especially flavonols (flavones with a 3-OH group) are often more potent radical scavengers than flavanones. mdpi.com The planarity and C3-OH group in flavonols are particularly beneficial for this activity. mdpi.comnih.gov

However, the flexibility of the flavanone scaffold can be advantageous for binding to specific enzyme pockets or receptors. Flavanones are recognized as important scaffolds for developing anti-inflammatory and anticancer agents. researchgate.net In some cases, flavanones exhibit greater stability and bioaccessibility under gastrointestinal conditions compared to flavonols, which can be less stable, particularly with increased hydroxylation on the B-ring. nih.gov This suggests that while flavones might have superior in vitro antioxidant activity, flavanones may possess favorable pharmacokinetic properties.

The choice between a flavanone and a flavone scaffold is therefore a critical consideration in drug design, with the optimal choice depending on the specific biological target and desired therapeutic outcome.

Stereochemical Effects on Pharmacological Activity

Flavanones possess a chiral center at the C2 position, meaning they can exist as two non-superimposable mirror images, or enantiomers: (2S) and (2R). This stereochemistry can have a profound impact on their pharmacological activity, as biological systems like enzymes and receptors are themselves chiral and may interact differently with each enantiomer. biomedgrid.com

Research has demonstrated that the biological processing and activity of flavonoids can be highly stereoselective. A study on flavanol stereoisomers (which, like flavanones, have a chiral center) revealed that their uptake and metabolism in humans are significantly influenced by their stereochemical configuration. researchgate.netnih.gov In that study, only one specific stereoisomer, (-)-epicatechin, was able to induce a significant vasodilatory response in vivo, highlighting that biological effects can be enantiomer-specific. researchgate.netnih.gov

Similarly, the biotransformation of flavones into flavanones in the body can be stereoselective. When flavones like wogonin (B1683318) and oroxylin A were metabolized, there was a clear preference for the formation of the S-enantiomers of the corresponding flavanones (dihydrowogonin and dihydrooroxylin A). nih.gov Enzymatic reactions are also stereospecific; the cyclization of a chalcone (B49325) precursor catalyzed by chalcone-flavanone isomerase exclusively yields the (2S)-flavanone. researchgate.net

The differential activity of stereoisomers is a critical concept in pharmacology. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. biomedgrid.com Therefore, understanding the stereochemical requirements for the activity of 4'-Hydroxy-5,6,7-trimethoxyflavanone is essential for developing it as a therapeutic agent, as the (2S) and (2R) forms may exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic and Metabolic Studies in Preclinical Models

Absorption, Distribution, and Elimination Characteristics in Animal Models

There is currently no published scientific literature detailing the absorption, distribution, or elimination characteristics of 4'-Hydroxy-5,6,7-trimethoxyflavanone in any animal models.

Identification and Characterization of Metabolites (e.g., using Isotope-Labeling and UHPLC-ESI-MS)

No studies have been published that identify or characterize the metabolites of this compound. The metabolic fate of this compound remains unknown.

Enzymatic Biotransformation Pathways in Animal Models

The specific enzymatic biotransformation pathways for this compound have not been elucidated in any preclinical models.

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions

There are no available data on the in vitro metabolic stability of this compound, nor are there reports on its potential to interact with drug-metabolizing enzymes such as the cytochrome P450 family.

Q & A

Q. What are the key analytical techniques for characterizing 4'-Hydroxy-5,6,7-trimethoxyflavanone, and how should they be prioritized?

To confirm structural integrity and purity, use:

- Nuclear Magnetic Resonance (NMR) : Essential for verifying substituent positions (e.g., hydroxyl/methoxy groups) and stereochemistry. For example, -NMR can resolve signals for aromatic protons and methoxy groups .

- High-Performance Liquid Chromatography (HPLC) : Critical for assessing purity (>99% recommended for biological assays). Use C18 reverse-phase columns with UV detection at 280 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (346.3 g/mol) via ESI-MS in positive ion mode .

Priority : NMR > HPLC > MS for structural validation, followed by HPLC for purity checks.

Q. How can solubility be optimized for in vitro assays, and what solvents are compatible?

The compound is sparingly soluble in aqueous buffers but dissolves in organic solvents:

- Primary solvents : DMSO (for stock solutions, ≤10% final concentration to avoid cytotoxicity) or ethanol.

- Dilution solvents : For cell-based assays, dilute in culture medium with ≤0.1% DMSO. For biochemical assays, use chloroform or ethyl acetate .

- Critical note : Pre-warm solvents to 37°C and vortex thoroughly to avoid precipitation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antiproliferative effects) be resolved?

Contradictions often arise from:

- Purity variability : Validate via HPLC and compare retention times with authenticated standards .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC values. Standardize protocols using CLSI guidelines .

- Structural analogs : Compare with derivatives like 5,6,7-trimethoxyflavone (CAS 855-96-9) to isolate the role of the 4'-hydroxy group .

Q. What synthetic strategies are effective for generating structural analogs with modified methoxy/hydroxy patterns?

- Selective demethylation : Use BBr in dichloromethane at -78°C to selectively remove methoxy groups while preserving hydroxyls .

- Methylation : Protect hydroxyls with acetic anhydride, then methylate using dimethyl sulfate and KCO in acetone .

- Key validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm products via -NMR .

Q. How do hydroxylation/methoxylation patterns influence biological activity in flavanones?

- Antiproliferative activity : The 4'-hydroxy group enhances hydrogen bonding with kinase active sites (e.g., CDK2), while 5,6,7-trimethoxy groups improve membrane permeability .

- SAR trends :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.